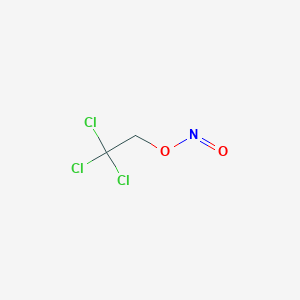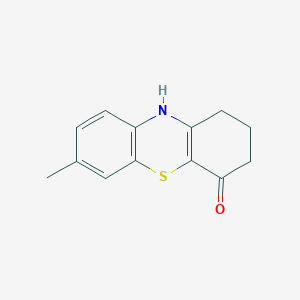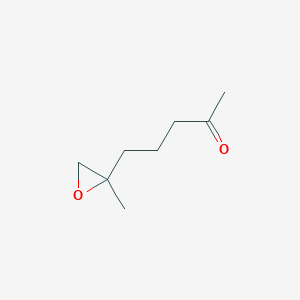
5-(2-Methyloxiran-2-yl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methyloxiran-2-yl)pentan-2-one is a chemical compound with the molecular formula C8H14O2. It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyloxiran-2-yl)pentan-2-one typically involves the epoxidation of an olefin precursor. One common method is the stereoselective epoxidation of the corresponding olefin using hydrogen peroxide (H2O2) as the oxidant . This reaction occurs under mild conditions and produces the desired epoxide with good yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and consistent production of the compound, which is essential for its use in large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methyloxiran-2-yl)pentan-2-one undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce diols, while reduction reactions can yield alcohols. Substitution reactions can lead to a variety of products, depending on the nucleophile used .
Applications De Recherche Scientifique
5-(2-Methyloxiran-2-yl)pentan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Methyloxiran-2-yl)pentan-2-one involves its ability to react with various biological molecules. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to inhibit enzymes and disrupt biological pathways, making it useful in drug development and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyloxirane: A simpler epoxide with similar reactivity but a smaller molecular structure.
2-Methyl-5-oxopentanoic acid: A related compound with a ketone group instead of an epoxide ring.
Carfilzomib: A proteasome inhibitor that contains a similar epoxide moiety and is used in cancer treatment.
Uniqueness
5-(2-Methyloxiran-2-yl)pentan-2-one is unique due to its specific structure, which combines an epoxide ring with a pentanone backbone. This combination of functional groups gives the compound distinct reactivity and makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
92681-32-8 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
5-(2-methyloxiran-2-yl)pentan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7(9)4-3-5-8(2)6-10-8/h3-6H2,1-2H3 |
Clé InChI |
NQDDVWRAJXCYPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC1(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


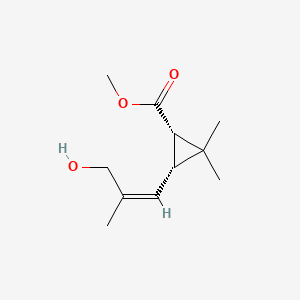
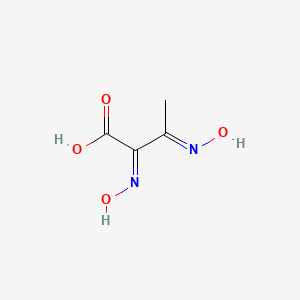
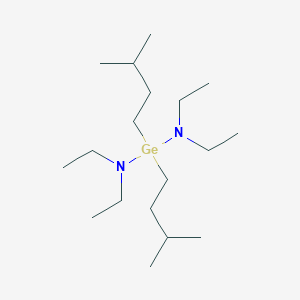
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
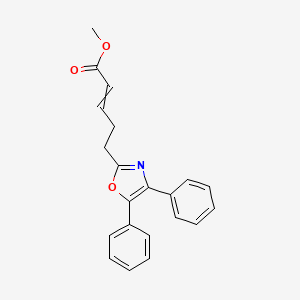
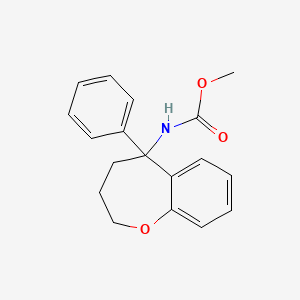
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)

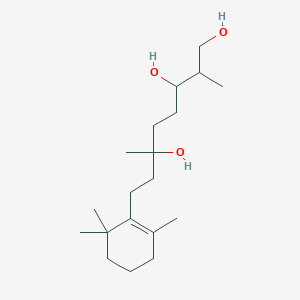
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)

